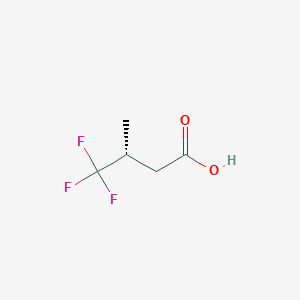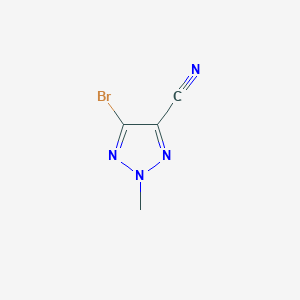
5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile: is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and a cyano group at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1,2,3-triazole with methyl iodide in the presence of a base such as potassium carbonate in dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The triazole ring can undergo cyclization reactions with other functional groups, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles can be used for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Major Products Formed:
Substituted Triazoles: Various substituted triazoles can be formed depending on the nucleophile used in the substitution reactions.
Oxidized and Reduced Derivatives: Depending on the reaction conditions, oxidized or reduced derivatives of the compound can be obtained.
科学研究应用
Chemistry: 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile is used as a building block in the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential. For example, some derivatives have been found to exhibit neuroprotective and anti-inflammatory properties, making them potential candidates for the treatment of neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemicals. Its versatility makes it valuable in different industrial applications.
作用机制
The mechanism of action of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, leading to the modulation of various biological pathways. For example, its neuroprotective effects are believed to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways . Additionally, the compound’s anti-inflammatory properties are associated with the inhibition of the NF-kB inflammatory pathway .
相似化合物的比较
4,5-Dibromo-2H-1,2,3-triazole: This compound has two bromine atoms at the 4 and 5 positions and is used in similar applications.
2-Methyl-4-phenylsulfanyl-2H-1,2,3-triazole: This compound has a phenylsulfanyl group at the 4-position and is used in the synthesis of various derivatives.
4- (5-methyl-1- (p -tolyl)-1 H -1,2,3-triazol-4-yl)thiazol-2-amine: This compound has a thiazole ring fused to the triazole ring and is used in medicinal chemistry.
Uniqueness: The presence of the cyano group at the 4-position and the bromine atom at the 5-position makes 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile unique. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other triazole derivatives.
属性
分子式 |
C4H3BrN4 |
|---|---|
分子量 |
187.00 g/mol |
IUPAC 名称 |
5-bromo-2-methyltriazole-4-carbonitrile |
InChI |
InChI=1S/C4H3BrN4/c1-9-7-3(2-6)4(5)8-9/h1H3 |
InChI 键 |
MDHXAHRQKRDVOG-UHFFFAOYSA-N |
规范 SMILES |
CN1N=C(C(=N1)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


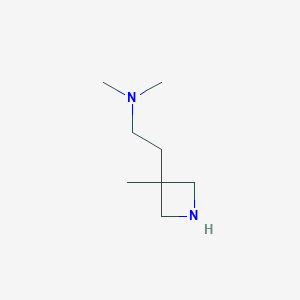
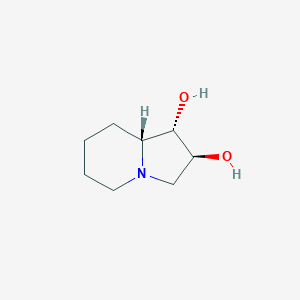
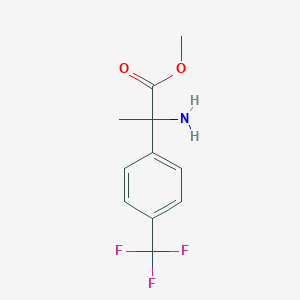
![1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole](/img/structure/B12951644.png)
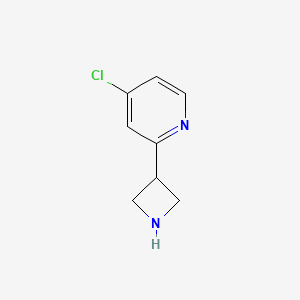
![8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951653.png)


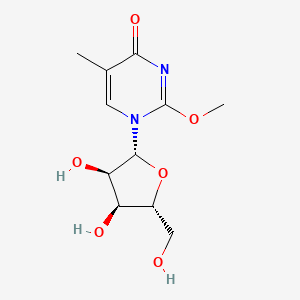
![2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione](/img/structure/B12951680.png)
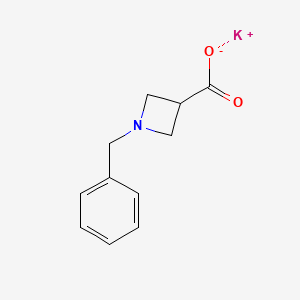
![Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B12951689.png)

